molecular formula C11H18N4O B1431335 N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine CAS No. 1423035-12-4

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Cat. No.: B1431335
CAS No.: 1423035-12-4
M. Wt: 222.29 g/mol
InChI Key: IRWWLJHHKPTRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a pyridazine ring, a morpholine ring, and an ethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with morpholine and ethylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridazine or morpholine compounds .

Scientific Research Applications

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nitrogen-containing functional groups in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinemethanamine, N-ethyl-N-3-pyridazinyl-
  • N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Uniqueness

This compound is unique due to its specific combination of a pyridazine ring, a morpholine ring, and an ethyl group. This structure imparts distinct chemical properties, making it valuable in various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic chemistry and pharmacological research .

Properties

IUPAC Name

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15(11-4-3-5-13-14-11)9-10-8-12-6-7-16-10/h3-5,10,12H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWWLJHHKPTRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CNCCO1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reactant of Route 2
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reactant of Route 3
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reactant of Route 4
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reactant of Route 5
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.